

# An In-depth Technical Guide to 1-(3-Bromomethyl-phenyl)-ethanone

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Compound of Interest

1-(3-Bromomethyl-phenyl)ethanone

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This technical guide provides a comprehensive overview of **1-(3-Bromomethyl-phenyl)-ethanone**, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its role as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

## **Chemical Identity**

The compound with the molecular formula  $C_9H_9BrO$  is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

- IUPAC Name: 1-[3-(bromomethyl)phenyl]ethanone[1]
- CAS Number: 75369-41-4[1]
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>BrO[1]

Synonyms: This compound is also known by several other names, which are often found in chemical supplier catalogs and databases. A comprehensive list of synonyms includes:

- 1-(3-(Bromomethyl)phenyl)ethan-1-one[1]
- 3-acetylbenzyl bromide[1]



- 3'-Bromomethylacetophenone[1]
- Ethanone, 1-[3-(bromomethyl)phenyl]-[1]
- m-(Bromomethyl)acetophenone

## **Physicochemical Properties**

The following table summarizes the key computed physicochemical properties of **1-(3-Bromomethyl-phenyl)-ethanone**. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

Property	Value	Reference
Molecular Weight	213.07 g/mol	Computed by PubChem[1]
Exact Mass	211.98368 Da	Computed by PubChem[1]
XLogP3-AA	2.2	Computed by XLogP3[1]
Hydrogen Bond Donor Count	0	Computed by Cactvs[1]
Hydrogen Bond Acceptor Count	1	Computed by Cactvs[1]
Rotatable Bond Count	2	Computed by Cactvs[1]
Topological Polar Surface Area	17.1 Ų	Computed by Cactvs[1]
Heavy Atom Count	11	Computed by PubChem[1]
Complexity	144	Computed by Cactvs[1]

## **Experimental Protocols**

Synthesis of 1-(3-Bromomethyl-phenyl)-ethanone

The following protocol describes a representative method for the synthesis of **1-(3-Bromomethyl-phenyl)-ethanone** via free-radical bromination of **1-(3-methylphenyl)-ethanone**. This method is analogous to the synthesis of the para-isomer, **1-(4-**(bromomethyl)phenyl)ethanone, from 4'-methylacetophenone.[2]



Objective: To synthesize **1-(3-Bromomethyl-phenyl)-ethanone** by the bromination of the methyl group on the aromatic ring of **1-(3-methylphenyl)-ethanone**.

#### Materials:

- 1-(3-methylphenyl)-ethanone (m-methylacetophenone)
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
- Carbon tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Dichloromethane (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

#### Procedure:

- To a solution of 1-(3-methylphenyl)-ethanone (1.0 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.2 equivalents).
- Add a catalytic amount of benzoyl peroxide (e.g., 0.03 equivalents).
- Heat the reaction mixture to reflux (approximately 77°C for CCl<sub>4</sub>) for a period of 3-5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
   Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure **1-(3-Bromomethyl-phenyl)-ethanone**.



#### Safety Precautions:

- Carbon tetrachloride is a toxic and environmentally hazardous solvent; alternative solvents such as cyclohexane or ethyl acetate may be used.
- N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
- Benzoyl peroxide is a potentially explosive solid and should be handled with care.
- Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

## **Logical Workflow**

The synthesis of **1-(3-Bromomethyl-phenyl)-ethanone** is a multi-step process that can be visualized as a logical workflow. The following diagram illustrates the key stages of the synthesis, from the initial setup to the final purification of the product.



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### References

- 1. 1-(3-(Bromomethyl)phenyl)ethan-1-one | C9H9BrO | CID 15479807 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-(Bromomethyl)phenyl)ethanone | 51229-51-7 [chemicalbook.com]
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